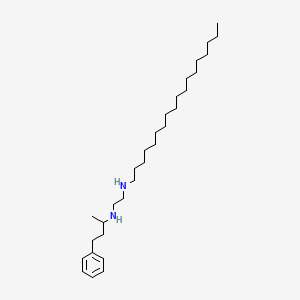
N~1~-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine is a chemical compound known for its unique structure and properties It consists of an octadecyl chain attached to an ethane-1,2-diamine backbone, with a 4-phenylbutan-2-yl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine typically involves the reaction of octadecylamine with 4-phenylbutan-2-one in the presence of a reducing agent. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: 60-80°C
Catalyst: Sodium borohydride or lithium aluminum hydride
The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired diamine product.
Industrial Production Methods
In an industrial setting, the production of N1-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation techniques can also enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids
Reduction: Formation of fully saturated amines
Substitution: Formation of N-alkyl or N-acyl derivatives
Aplicaciones Científicas De Investigación
N~1~-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial processes.
Mecanismo De Acción
The mechanism of action of N1-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine involves its interaction with biological membranes and proteins. The long octadecyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and function. Additionally, the phenylbutan-2-yl group can interact with hydrophobic pockets in proteins, affecting their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~-Octadecyl-N~2~-(4-methylbutan-2-yl)ethane-1,2-diamine
- N~1~-Octadecyl-N~2~-(4-ethylbutan-2-yl)ethane-1,2-diamine
- N~1~-Octadecyl-N~2~-(4-isopropylbutan-2-yl)ethane-1,2-diamine
Uniqueness
N~1~-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine is unique due to the presence of the phenyl group, which imparts distinct hydrophobic and aromatic properties. This makes it particularly effective in applications requiring strong interactions with hydrophobic environments or aromatic stacking interactions.
Propiedades
Número CAS |
627522-89-8 |
|---|---|
Fórmula molecular |
C30H56N2 |
Peso molecular |
444.8 g/mol |
Nombre IUPAC |
N-octadecyl-N'-(4-phenylbutan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C30H56N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-31-27-28-32-29(2)24-25-30-22-19-18-20-23-30/h18-20,22-23,29,31-32H,3-17,21,24-28H2,1-2H3 |
Clave InChI |
OFCDYOSPJWTJTE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNCCNC(C)CCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


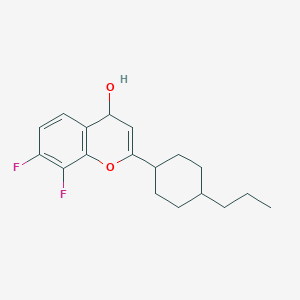
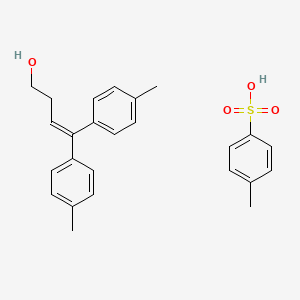
![2,4-Diamino-8-chloropyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B14223620.png)
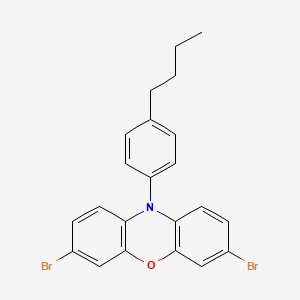

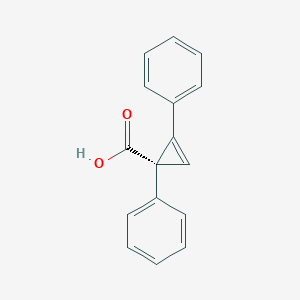
silane](/img/structure/B14223663.png)
![2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14223664.png)
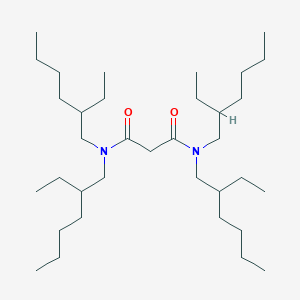
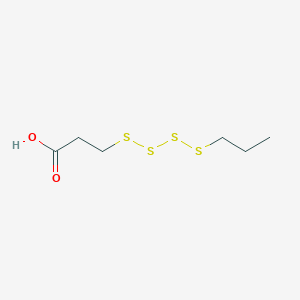
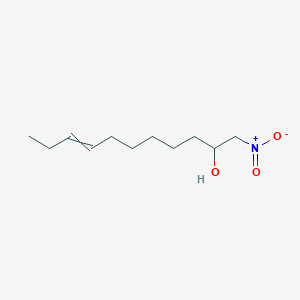
![N-[(1S)-1-Phenylethyl]pyridin-2-amine](/img/structure/B14223703.png)


